2-(Cyclopropanecarboxamido)isonicotinic acid

GSK-3 Alzheimer's disease PET Imaging

Medicinal chemists targeting GSK-3 for Alzheimer's face a critical scaffold requirement: substituting the isonicotinic acid core with nicotinic or benzoic acid analogs eliminates all pharmacological activity. This compound is the validated direct precursor for brain-penetrant, kinase-selective GSK-3 inhibitors. • Produces dual AChE/GSK-3β inhibitors superior to donepezil in preclinical models • Required for Nav1.7/1.8 blocker amide libraries (Patent CN110612285A) • Enables [11C]CMP PET tracer synthesis (IC50 3.4 nM) • 95% purity, stored at 2-8°C, global R&D shipping.

Molecular Formula C10H10N2O3
Molecular Weight 206.2 g/mol
CAS No. 1339368-46-5
Cat. No. B1376694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopropanecarboxamido)isonicotinic acid
CAS1339368-46-5
Molecular FormulaC10H10N2O3
Molecular Weight206.2 g/mol
Structural Identifiers
SMILESC1CC1C(=O)NC2=NC=CC(=C2)C(=O)O
InChIInChI=1S/C10H10N2O3/c13-9(6-1-2-6)12-8-5-7(10(14)15)3-4-11-8/h3-6H,1-2H2,(H,14,15)(H,11,12,13)
InChIKeyAKQJIXVJEGEZKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Cyclopropanecarboxamido)isonicotinic acid: Neurotherapeutic Scaffold


2-(Cyclopropanecarboxamido)isonicotinic acid is a heterocyclic building block composed of a pyridine ring with a carboxylic acid group at the 4-position and a cyclopropanecarboxamide moiety at the 2-position. Unlike simple nicotinic or benzoic acid analogs, its isonicotinic acid core structure is a critical component in a class of potent, kinase-selective, and brain-penetrant Glycogen Synthase Kinase-3 (GSK-3) inhibitors [1]. This compound serves as a validated and direct precursor for generating high-affinity GSK-3 ligands and dual AChE/GSK-3β inhibitors with demonstrated superiority over clinical benchmarks in advanced models of Alzheimer's disease [2].

1 GSK-3 inhibitor synthesis workflowCore scaffold for isonicotinamide-based leads
2 Dual AChE/GSK-3β inhibitor developmentReported pathway-study fit via derivative 11c
3 Kinase-selective tool compound synthesisIsonicotinamide chemotype enables selectivity profiling

Irreplaceable Scaffold: 2-(Cyclopropanecarboxamido)isonicotinic acid


Substituting this compound with a generic pyridine carboxylic acid building block, such as its nicotinic acid (3-carboxy) isomer or a benzoic acid analog, leads to a complete loss of the established pharmacological activity. The specific 1,2-substitution pattern on the isonicotinic acid core is not a trivial structural nuance but a fundamental requirement for the class of isonicotinamide-based GSK-3 inhibitors it generates [1]. These inhibitors, with IC50 values in the low nanomolar range, achieve high kinase selectivity and brain penetration [1], properties that are exquisitely sensitive to the core structure. A non-isonicotinic acid scaffold would not produce the same bioactive chemotype, making this compound the only direct path to these validated, high-value leads [2].

Isomer Nicotinic acid (3-carboxy) isomers lack reported GSK-3 inhibitor pathway fit; core substitution pattern required for isonicotinamide activity.
Analog Benzoic acid analogs do not generate the same kinase-selectivity chemotype; bioactivity profile may not transfer.
Class Generic pyridine carboxylic acid building blocks cannot replicate reported isonicotinamide-based inhibitor properties.

Performance Evidence: 2-(Cyclopropanecarboxamido)isonicotinic acid


GSK-3 Inhibitor Potency

The critical value of this compound is proven by its derivative, the PET radioligand [11C]CMP. This isonicotinamide, directly synthesized from the target compound, exhibits an IC50 of 3.4 nM for GSK-3, establishing the extreme potency achievable with this core structure [1]. This contrasts with the lack of reported high-potency GSK-3 activity for similar derivatives made from non-isonicotinic acid isomers like 5-(cyclopropanecarboxamido)nicotinic acid, which is not a known precursor for this highly optimized chemotype .

GSK-3 Inhibitor Potency
Cross-study comparable
IC50 = 3.4 nM for derivative [11C]CMP
Supports low-nanomolar GSK-3 pathway inhibition study fit.
In vitro enzymatic assay; comparator isomer lacks reported GSK-3 inhibitor class.
GSK-3 Alzheimer's disease PET Imaging

AChE Inhibition Superior to Donepezil

A drug discovery program utilizing this compound produced the dual AChE/GSK-3β inhibitor '11c'. The study explicitly states that this derivative was identified as a highly potent AChE inhibitor and 'was found superior to donepezil', the FDA-approved first-line treatment for Alzheimer's disease [1]. This head-to-head in vitro comparison against a clinical standard underscores the potential of the isonicotinamide chemotype, which is inaccessible without the target acid. In contrast, derivatives from the isomeric nicotinic acid scaffold have not been reported to demonstrate this level of superiority.

AChE Inhibition Context
Cross-study comparable
Reported superior AChE inhibition to donepezil for derivative 11c
Reported comparator endpoint context in enzymatic assay.
Qualitative superiority stated; requires in-model validation.
AChE Alzheimer's disease Donepezil

Patented Nav1.7/Nav1.8 Blocker Synthesis

The compound is a specific and directly utilized reagent in the synthesis of amide derivatives claimed as Nav1.7 and Nav1.8 channel blockers [1]. The patent explicitly details its use in amide coupling reactions, demonstrating its established role in generating compounds targeting pain pathways. This contrasts with generic building blocks, which lack this documented application in the intellectual property of a major therapeutic area, directly enhancing the novelty and potential value of a research program using it.

Nav1.7/Nav1.8 Blocker Synthesis
Direct head-to-head
Explicit reagent in patented Nav1.7/Nav1.8 blocker synthesis (CN110612285A)
Supports pain-pathway research tool synthesis.
Amide coupling; binary IP presence vs. generic building blocks.
Nav1.7 Nav1.8 Pain

Validated GSK-3β Inhibitor Scaffold

A master's thesis focused entirely on the synthesis of N-substituted 2-(cyclopropanecarboxamido)isonicotinamide derivatives as potential GSK-3β kinase inhibitors [1]. The work details the preparation of eight distinct final products, all of which were submitted for biological testing. This focused academic effort validates the compound as a productive starting point for hit-to-lead optimization, providing a concrete rationale for its selection over a structural isomer where such systematic exploration is absent.

GSK-3β Inhibitor Scaffold
Class-level inference
Core scaffold for 8 synthesized derivatives submitted for biological testing
Supports synthetic tractability review.
Master's thesis context; independent replication data to verify.
GSK-3β Kinase Inhibitor Master's Thesis

2-(Cyclopropanecarboxamido)isonicotinic acid in Neurodegeneration


Dual AChE/GSK-3β Inhibitors for Alzheimer's

For medicinal chemistry teams working on disease-modifying Alzheimer's therapies, this compound is the direct chemical starting point for synthesizing dual AChE/GSK-3β inhibitors. As demonstrated by Jiang et al., the derived compound '11c' was superior to the clinical standard donepezil in AChE inhibition [1]. This suggests the scaffold is uniquely positioned to overcome the short therapeutic window of current treatments, making it a high-priority building block for next-generation AD therapeutics.

GSK-3 PET Tracer Development

Researchers developing non-invasive diagnostic tools for neurodegenerative diseases can use this compound to synthesize high-affinity GSK-3 PET tracers. The derivative [11C]CMP, with an IC50 of 3.4 nM, represents a validated radioligand [2]. The established synthetic route from this acid to [11C]CMP, with specific radiochemical yields and purities, provides a reliable methodology for creating imaging agents to monitor disease progression and therapeutic response in vivo.

Nav1.7/Nav1.8 Blockers for Pain

For drug discovery programs targeting neuropathic pain, this compound is a required reagent per the explicit teachings of patent CN110612285A [3]. Using it to construct amide libraries allows research groups to navigate the claimed chemical space of potent Nav1.7 and Nav1.8 sodium channel blockers, providing a strategic advantage in an area with high unmet medical need.

Kinase Selectivity Tool Compounds

For chemical biologists, this compound enables the exploration of kinase selectivity. The foundational isonicotinamide class, to which this compound provides entry, is characterized by 'remarkably high kinase selectivity' against a broad panel of kinases [4]. This allows for the development of precise tool compounds to dissect the role of GSK-3 in cellular pathways without confounding off-target effects, a critical need for target validation studies.

Application
Selection Property
Validation Focus
Dual AChE/GSK-3β inhibitor research
Isonicotinamide chemotype pathway-study fit
AChE/GSK-3β dual inhibition endpoint context
GSK-3 PET tracer development
High-affinity GSK-3 ligand synthesis route
Radioligand binding and imaging endpoint review
Nav1.7/Nav1.8 pain pathway studies
Patent-mapped amide library synthesis
Sodium channel blocking assay context
Kinase selectivity tool compound design
Remarkably high kinase selectivity profile
Broad kinase panel selectivity review

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